molecular formula C27H28N2O4S B4012056 5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4012056
M. Wt: 476.6 g/mol
InChI Key: GMGWGYOFQYCLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a lactam core structure with multiple functional substitutions. Key structural features include:

  • Position 1: A 3-(dimethylamino)propyl chain, which may enhance solubility via protonation and facilitate cationic interactions with biological targets.
  • Position 3: A hydroxyl group, enabling hydrogen bonding and influencing tautomeric equilibria.
  • Position 4: A thiophene-2-carbonyl moiety, introducing heteroaromaticity and electronic effects distinct from benzoyl analogs.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-phenylmethoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4S/c1-28(2)15-7-16-29-24(23(26(31)27(29)32)25(30)22-10-6-17-34-22)20-11-13-21(14-12-20)33-18-19-8-4-3-5-9-19/h3-6,8-14,17,24,31H,7,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGWGYOFQYCLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxyphenyl group.

    Introduction of the dimethylaminopropyl chain: This step involves the reaction of a suitable amine with a propyl halide to introduce the dimethylaminopropyl chain.

    Formation of the thiophen-2-ylcarbonyl group: This step involves the reaction of thiophene-2-carboxylic acid with a suitable activating agent to form the thiophen-2-ylcarbonyl group.

    Cyclization to form the pyrrol-2-one core: This step involves the cyclization of the intermediates under acidic or basic conditions to form the pyrrol-2-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups.

    Addition: The double bonds in the thiophene ring can participate in addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

    Addition: Common reagents include halogens and hydrogen under catalytic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

    Addition: Formation of addition products with halogens or hydrogen.

Scientific Research Applications

5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related pyrrol-2-one derivatives:

Compound Name / ID Position 1 Substitution Position 4 Substitution Position 5 Substitution Key Functional Features Biological Activity (if reported) Reference
Target Compound 3-(dimethylamino)propyl Thiophen-2-ylcarbonyl 4-(benzyloxy)phenyl Thiophene enhances electron-withdrawing effects Not explicitly reported -
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (20) 2-hydroxypropyl 4-methylbenzoyl 4-tert-butylphenyl Hydroxypropyl increases hydrophilicity Antifungal (MIC not specified)
5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (21) 2-hydroxypropyl 4-methylbenzoyl 4-dimethylaminophenyl Dimethylamino group improves solubility Antifungal (MIC not specified)
5-(4-Aminophenyl)-5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) - Phenyl 4-chlorophenyl / 4-aminophenyl Chlorine and amino groups modulate polarity Not reported
5-(4-Aminophenyl)-3-(4-bromophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one (15k) - 4-bromophenyl 4-aminophenyl / phenyl Bromine adds steric bulk Not reported
Fusarium-derived pyrrolidinone derivatives (8–10) Varied (e.g., alkyl chains) Varied (e.g., isocoumarins) Varied Saturated lactam core Antifungal (MIC 64–256 μg/mL against C. musae)

Key Observations

Substitution at Position 1: The target compound’s 3-(dimethylamino)propyl group contrasts with the 2-hydroxypropyl in compounds 20 and 21. The dimethylamino group may enhance membrane permeability and solubility compared to hydroxypropyl . In marine-derived pyrrolidinones (e.g., Vibrio spp.), alkylamino groups correlate with antimicrobial activity via membrane disruption .

Position 4 Substituents :

  • The thiophene-2-carbonyl group in the target compound differs from benzoyl derivatives (e.g., compounds 20, 21). Thiophene’s lower electron density may reduce π-stacking but increase reactivity toward electrophilic targets .
  • Bromophenyl or chlorophenyl groups (e.g., 15k, 15m) introduce steric and electronic effects that could hinder enzyme binding compared to the target’s benzyloxy group .

Fusarium-derived pyrrolidinones (MIC 64–256 μg/mL) highlight the importance of substituent flexibility for potency .

Synthetic Accessibility :

  • The target compound likely follows synthetic routes similar to and , utilizing aldehyde or ketone precursors for cyclization. Thiophene incorporation may require specialized thiophene-carbonyl reagents .

Research Implications and Gaps

  • Biological Profiling : The target compound’s thiophene and benzyloxy groups warrant evaluation against fungal (e.g., C. musae) and bacterial pathogens, given the activities of analogs .
  • Structure-Activity Relationship (SAR): Systematic studies comparing dimethylaminopropyl vs. hydroxypropyl chains and thiophene vs. benzoyl groups are needed to optimize efficacy.
  • Solubility and Pharmacokinetics: The dimethylamino group may improve bioavailability over hydroxypropyl analogs, but in vitro ADMET studies are necessary.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.